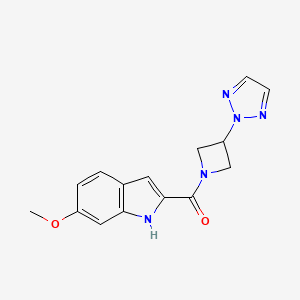

![molecular formula C24H24N4O4S B2867394 3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-35-3](/img/structure/B2867394.png)

3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, an oxadiazole ring, and a phenyl ring with three methoxy groups . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, pyridazine derivatives can be converted into corresponding pyridazinone derivatives upon treatment with N2H4 in boiling ethanol .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds with Antibacterial Properties

Researchers have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, which are promising as antibacterial agents. The precursor for these compounds demonstrated high reactivity towards different active methylene compounds, producing derivatives with potential antibacterial activities. This research highlights the compound's utility in creating antibacterial agents through novel synthetic pathways (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anti-inflammatory Applications

The compound is also central to the synthesis of pyrazolo[3,4-d]pyridazines, which have shown good antimicrobial, anti-inflammatory, and analgesic activities. These findings are significant for developing new therapeutic agents with broad biological activities. The research underscores the compound's versatility in generating biologically active heterocycles (Zaki, Sayed, & Elroby, 2016).

Plant Growth Stimulant Activity

In agricultural research, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, including compounds with pyrazolyl-pyridazine moiety combined with pyrimidine and oxadiazole rings, have been synthesized and shown pronounced plant growth stimulant activity. This application is crucial for developing new agrochemicals aimed at enhancing plant growth and productivity (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

Cytotoxic Heterocyclic Compounds for Cancer Research

The compound's derivatives have been explored for their cytotoxic properties against human tumor cell lines, indicating its potential in cancer research for developing new anticancer agents. The synthesis of oxadiazolyl acetonitrile derivatives demonstrates the compound's utility in creating heterocyclic compounds with satisfactory anticancer activity (Shaker & Marzouk, 2016).

Synthesis of Antitrypanosomal Agents

Research into bis(4-guanylphenyl) heterocycles, including oxadiazole derivatives, has shown good activity against Trypanosoma rhodesiense, offering a pathway to developing new antitrypanosomal agents. This application is vital for addressing diseases caused by trypanosomiasis, showcasing the compound's potential in contributing to global health initiatives (Das, Wallace, & Boykin, 1980).

Propiedades

IUPAC Name |

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-6-7-16(10-15(14)2)18-8-9-22(27-26-18)33-13-21-25-24(28-32-21)17-11-19(29-3)23(31-5)20(12-17)30-4/h6-12H,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYANRKJVXJHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

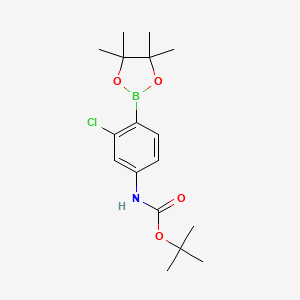

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

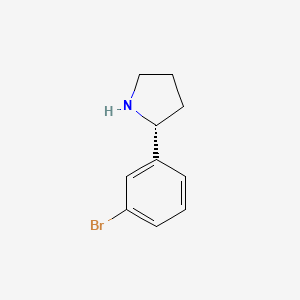

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

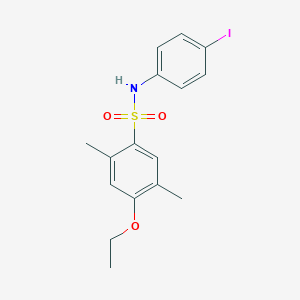

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)

![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)

![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)

![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)